molecular formula C23H27ClN2O2 B11327456 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11327456
M. Wt: 398.9 g/mol
InChI Key: INOBFXNJLZQINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a chlorophenyl group, and a diethylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone. The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinating agent is used to replace a hydrogen atom on the phenyl ring with a chlorine atom.

The diethylaminoethyl chain is then attached to the benzofuran ring through a nucleophilic substitution reaction. This involves the reaction of a diethylaminoethyl halide with the benzofuran derivative under basic conditions. The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H27ClN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H27ClN2O2/c1-5-26(6-2)20(17-9-7-8-10-19(17)24)14-25-23(27)22-16(4)18-13-15(3)11-12-21(18)28-22/h7-13,20H,5-6,14H2,1-4H3,(H,25,27)

InChI Key

INOBFXNJLZQINI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=C(C2=C(O1)C=CC(=C2)C)C)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.